Diethyl 3,3'-(nitrosoimino)dipropanoate
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Overview
Description
Diethyl 3,3’-(nitrosoimino)dipropanoate is an organic compound with the molecular formula C11H20N2O5. It is characterized by the presence of a nitrosoimino group attached to a dipropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(nitrosoimino)dipropanoate typically involves the reaction of diethyl 3,3’-(methylimino)dipropanoate with nitrosating agents. One common method includes the use of sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of diethyl 3,3’-(nitrosoimino)dipropanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(nitrosoimino)dipropanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,3’-(nitrosoimino)dipropanoate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 3,3’-(nitrosoimino)dipropanoate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also generate reactive nitrogen species that participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-(methylimino)dipropanoate
- Diethyl 3,3’-(benzoylimino)dipropanoate
- Diethyl 3,3’-(phenylimino)dipropanoate
Uniqueness
Diethyl 3,3’-(nitrosoimino)dipropanoate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity compared to its analogs. The nitroso group allows for specific interactions and transformations that are not possible with other imino derivatives.
Properties
CAS No. |
6976-38-1 |
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Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-nitrosoamino]propanoate |
InChI |
InChI=1S/C10H18N2O5/c1-3-16-9(13)5-7-12(11-15)8-6-10(14)17-4-2/h3-8H2,1-2H3 |
InChI Key |
FYKNBBJIVXDACD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC(=O)OCC)N=O |
Origin of Product |
United States |
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